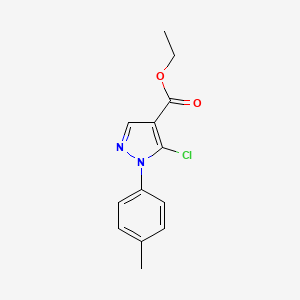
3-broMo-5-fluoropyridine-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-broMo-5-fluoropyridine-2-carbaldehyde is a chemical compound with the molecular formula C6H3BrFNO . It is also known by other synonyms such as 3-bromo-5-fluoropicolinaldehyde .
Synthesis Analysis
The synthesis of fluoropyridines, including compounds similar to 3-broMo-5-fluoropyridine-2-carbaldehyde, has been a topic of research. One method involves the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Another method involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with KF .Molecular Structure Analysis
The molecular structure of 3-broMo-5-fluoropyridine-2-carbaldehyde consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring has bromine and fluorine substituents at the 3rd and 5th positions respectively, and a carbaldehyde group at the 2nd position .Chemical Reactions Analysis
Fluoropyridines, including 3-broMo-5-fluoropyridine-2-carbaldehyde, can undergo various reactions. For instance, they can undergo palladium-catalyzed homo-coupling reactions to give the corresponding biaryl . They can also be employed in palladium-catayzed α-arylation of esters leading to 4-pyridylcarboxypiperidines .Physical And Chemical Properties Analysis
3-broMo-5-fluoropyridine-2-carbaldehyde has a molecular weight of 203.99700 g/mol . It has a density of 1.778±0.06 g/cm3 and a boiling point of 212.1±35.0 ℃ at 760 mmHg .Aplicaciones Científicas De Investigación
Catalyst in Organic Synthesis
3-Bromo-5-fluoropyridine-2-carbaldehyde has been utilized in various organic syntheses due to its reactivity. For instance, it serves as a precursor in the palladium-catalyzed cyclization with carboxylic acids under carbon monoxide pressure, leading to the formation of 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates. This method demonstrates moderate to good yields, showcasing the chemical's utility in synthesizing complex organic molecules (Cho & Kim, 2008).
Synthesis of Fluorinated Pyrroles
Another significant application involves the synthesis of fluorinated pyrroles, where 3-bromo-5-fluoropyridine-2-carbaldehyde derivatives facilitate the creation of 5-alkoxymethyl-2-aryl-3-fluoro-1H-pyrroles and 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes. This process uses electrophilic alpha,alpha-difluorination followed by dehydrofluorination, providing a straightforward route to various new 3-fluorinated pyrroles, highlighting the compound's versatility in introducing fluorine into organic structures (Surmont et al., 2009).
Chemoselective Amination
3-Bromo-5-fluoropyridine-2-carbaldehyde also finds application in chemoselective amination reactions. It undergoes selective functionalization processes, leading to products with significant potential for further chemical transformations. This demonstrates the compound's utility in specific substitution reactions, essential for synthesizing targeted organic molecules with desired functional groups (Stroup et al., 2007).
Creation of Fluoropyridines and Pyridones
Moreover, it is instrumental in the versatile synthesis of 3,5-disubstituted 2-fluoropyridines and 2-pyridones, showcasing a method to introduce various substituents into the fluoropyridine framework. Such synthetic versatility is crucial for developing compounds with potential applications in pharmaceuticals and material science (Sutherland & Gallagher, 2003).
Propiedades
IUPAC Name |
3-bromo-5-fluoropyridine-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO/c7-5-1-4(8)2-9-6(5)3-10/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZPLWGIXFEYFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)C=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B580750.png)
![1,3,3-Trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B580751.png)

![1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B580756.png)








![5-Fluoro-1-(triisopropylsilyl)-4-((trimethylsilyl) ethynyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B580772.png)
![7-Benzyl-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B580773.png)